molecular formula C20H24O2 B1683764 依西美坦 CAS No. 107868-30-4

依西美坦

货号 B1683764
CAS 编号: 107868-30-4
分子量: 296.4 g/mol
InChI 键: BFYIZQONLCFLEV-DAELLWKTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Exemestane is an oral steroidal aromatase inhibitor used in the adjuvant treatment of hormonally-responsive (also called hormone-receptor-positive, estrogen-responsive) breast cancer in postmenopausal women . It interferes with the production of estrogen in the body, limiting the growth of breast cancer tumors that grow in response to estrogen .


Synthesis Analysis

Exemestane can be synthesized from the commercially available compound, androst-4-ene-3,17-dione, in a two-step method. The total yield of the synthesized Exemestane is 27.12% .


Molecular Structure Analysis

Exemestane is a 17-oxo steroid that is androsta-1,4-diene-3,17-dione in which the hydrogens at position 6 are replaced by a double bond to a methylene group . Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol .


Chemical Reactions Analysis

Exemestane is a third-generation, selective, irreversible, steroidal aromatase inhibitor. It inhibits the enzyme aromatase in peripheral fat, reducing levels of circulating estrogen in postmenopausal women . The hydroxylation of exemestane catalyzed by aromatase has been studied by means of hybrid QM/MM methods .


Physical And Chemical Properties Analysis

Exemestane is a 17-oxo steroid and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a hydride of an androstane . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .

科学研究应用

1. Treatment of Estrogen-Receptor-Positive Breast Cancer

  • Application Summary : Exemestane is used in the treatment of estrogen-receptor-positive (ER+) breast cancer. It is recommended as an adjuvant treatment in postmenopausal women previously treated with tamoxifen .
  • Methods of Application : The treatment involves comparing 5 years of tamoxifen with 2–3 years of tamoxifen combined with 2–3 years of exemestane . It is also used in neoadjuvant treatment, prevention of chemotherapy, and treatment of advanced breast cancer either alone or in combination with other targeted therapy drugs .
  • Results : Numerous clinical studies have established the efficacy of exemestane in different treatment settings. It has been proven that treatment with exemestane provides better survival outcomes .

2. Anti-Inflammatory and Antioxidant Activities

  • Application Summary : Exemestane has anti-inflammatory and antioxidant activities. It is also being studied for its synergism with sulforaphane for disease prevention .
  • Methods of Application : The research involves studying the transcriptional activation of NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1), typical chemoprotective gene products, in a wide variety of mouse, rat, and human cells .
  • Results : Exemestane protects several cell lines against oxidative toxicity of tert-butyl hydroperoxide and 4-hydroxy-tert nonenal, against free radical damage arising from hypoxia–reoxygenation, and against UVA radiation damage .

3. Alternative Dosing Regimen

  • Application Summary : An alternative dosing regimen of Exemestane is being studied, particularly focusing on the role of obesity in biomarker modulation .
  • Methods of Application : The study involves postmenopausal women with early-stage ER-positive breast cancer randomized to either Exemestane 25mg QD (n=57), 25mg TIW (n=57), or 25mg/week (QW, n=62) for 4–6 weeks before breast surgery .
  • Results : For obese women, TIW maintained comparable reductions to QD in systemic estradiol levels, although the reduction in estrone was less with the TIW regimen . There was less suppression of SHBG with the TIW versus the QD dose schedule in obese women which should result in less systemic bioavailable estrogens .

4. Extended Therapy After Adjuvant Tamoxifen

  • Application Summary : Exemestane is used as an extended therapy after 4–5 years of adjuvant tamoxifen .
  • Methods of Application : The study compared the effects of Exemestane with placebo as an extended therapy after 4–5 years of adjuvant tamoxifen .
  • Results : The study demonstrated a minor increment in DFS time .

5. Prevention of Breast Cancer

  • Application Summary : Exemestane is being studied for its role in the prevention of breast cancer. It is considered a valuable option in women at increased risk .
  • Methods of Application : The study involves postmenopausal women with early-stage ER-positive breast cancer. The women are treated with Exemestane as a preventive measure .
  • Results : The study has shown that Exemestane is effective in all settings, from prevention to adjuvant and metastatic breast cancer treatment .

6. Subduing Resistance to Endocrine Therapy

  • Application Summary : Combinatorial therapies using Exemestane are being extensively studied to determine the optimal approach for subduing resistance to endocrine therapy .
  • Methods of Application : The study involves the use of Exemestane in combination with other therapies to overcome resistance to endocrine therapy .
  • Results : The results of these studies are still being analyzed, but they hold promise for improving the effectiveness of endocrine therapy .

安全和危害

Exemestane is associated with myalgias and arthralgias, as well as reduced bone mineral density and increased risk of fracture . It may damage fertility or the unborn child . It is generally more efficacious and has a better safety profile than tamoxifen .

未来方向

Evidence is growing in support of exemestane in all clinical settings. It is generally more efficacious and has a better safety profile than tamoxifen. How it compares with the nonsteroidal aromatase inhibitors remains to be established . Further studies are required on adherence to ensure that maximum benefit is obtained .

属性

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYIZQONLCFLEV-DAELLWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023037
Record name Exemestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Exemestane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Non-soluble, Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water, 6.83e-03 g/L
Record name Exemestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EXEMESTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Exemestane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Breast cancer cell growth may be estrogen-dependent. Aromatase (exemestane) is the principal enzyme that converts androgens to estrogens both in pre- and postmenopausal women. While the main source of estrogen (primarily estradiol) is the ovary in premenopausal women, the principal source of circulating estrogens in postmenopausal women is from conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the aromatase enzyme in peripheral tissues. Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It irreversibly binds to the active site causing permanent inhibition necessitating de novo synthesis to restore enzymatic function. Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone. This reduction in serum and tumor concentrations of estrogen delays tumor growth and disease progression. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors..., Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer., ... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ...
Record name Exemestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EXEMESTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Exemestane

Color/Form

... white to slightly yellow crystalline powder

CAS RN

107868-30-4
Record name Exemestane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107868-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exemestane [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107868304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exemestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Exemestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,13-dimethyl-6-methylidene-7,8,9,10,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EXEMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY22HMQ4BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EXEMESTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Exemestane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188-191 °C, 155.13 °C
Record name Exemestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EXEMESTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Exemestane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exemestane
Reactant of Route 2
Exemestane
Reactant of Route 3
Exemestane
Reactant of Route 4
Exemestane
Reactant of Route 5
Exemestane
Reactant of Route 6
Exemestane

Citations

For This Compound
31,300
Citations
PE Goss, JN Ingle, JE Alés-Martínez… - … England Journal of …, 2011 - Mass Medical Soc
… exemestane or placebo. At a median follow-up of 35 months, 11 invasive breast cancers were detected in those given exemestane … cancers was 0.35% on exemestane and 0.77% on …
Number of citations: 091 www.nejm.org
LJ Scott, LR Wiseman - Drugs, 1999 - Springer
… that exemestane achieves a similar objective response rate to megestrol as a second-line therapy; however, exemestane … ▴ Exemestane is at least as well tolerated as megestrol, but is …
Number of citations: 25 link.springer.com
E Di Salle, G Ornati, D Giudici, M Lassus… - The Journal of Steroid …, 1992 - Elsevier
… exemestane [31-33]. In the present paper we summarize the most relevant pharmacological properties of exemestane… In addition, the results of the first phase I trial with oral exemestane …
Number of citations: 108 www.sciencedirect.com
PE Lønning - The breast, 2001 - Elsevier
… , exemestane was found to be superior to megestrol acetate with respect to time to progression and overall survival. In addition, exemestane is … In conclusion, exemestane represents a …
Number of citations: 31 www.sciencedirect.com
J Geisler, N King, G Anker, G Ornati, E Di Salle… - Clinical cancer research …, 1998 - AACR
… with exemestane … that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered po and causes limited side effects, suggests that exemestane …
Number of citations: 406 aacrjournals.org
TR Jeffry Evans, E Di Salle, G Ornati, M Lassus… - Cancer research, 1992 - AACR
… Exemestane induced 30 and 73% regression ofestablished 7… Consequently we considered exemestane worthy of further … of exemestane in healthy postmenopausal female volunteers. …
Number of citations: 186 aacrjournals.org
O Pagani, MM Regan, BA Walley… - … England Journal of …, 2014 - Mass Medical Soc
… In two phase 3 trials, we randomly assigned premenopausal women with hormone-receptor–positive early breast cancer to the aromatase inhibitor exemestane plus ovarian …
Number of citations: 843 www.nejm.org
A Lintermans, P Neven, R Paridaens - Expert Opinion on Drug …, 2011 - Taylor & Francis
… In various trials, exemestane has shown superiority over … /pharmacodynamic characteristics of exemestane and discuss its … on the characteristics of exemestane, including its efficacy …
Number of citations: 10 www.tandfonline.com
PE Lønning, E Bajetta, R Murray… - Journal of Clinical …, 2000 - academia.edu
… exemestane 25 mg daily (n 241) followed, at the time PD was determined, by exemestane … Results: On the basis of the intent-to-treat analysis by independent review, exemestane 25 …
Number of citations: 413 www.academia.edu
AF Sobral, C Amaral, G Correia-da-Silva… - The Journal of Steroid …, 2016 - Elsevier
Aromatase inhibitors (AIs) are anti-tumor agents used in clinic to treat hormone-dependent breast cancer. AIs block estrogens biosynthesis by inhibiting the enzyme aromatase, …
Number of citations: 40 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。